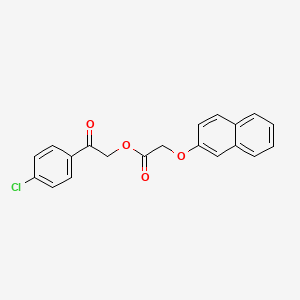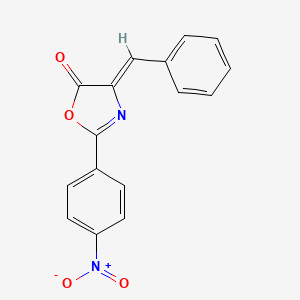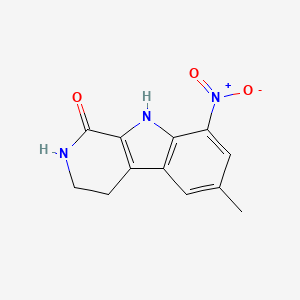![molecular formula C26H32N2O3 B11705786 3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole] CAS No. 34756-29-1](/img/structure/B11705786.png)
3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound belonging to the class of spiropyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound has a unique structure that includes a chromene and an indole moiety, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multiple steps:
Formation of the Chromene Moiety: This step often involves the condensation of salicylaldehyde with a suitable ketone under acidic conditions to form the chromene ring.
Introduction of the Nitro Group: Nitration of the chromene ring is carried out using a mixture of concentrated nitric and sulfuric acids.
Formation of the Indole Moiety: The indole ring is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.
Spirocyclization: The final step involves the spirocyclization reaction where the chromene and indole moieties are fused together. This is typically achieved under basic conditions using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the development of smart materials and sensors.
Biology: Investigated for its potential as a molecular probe in biological imaging due to its fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of photoresponsive coatings and optical data storage devices.
作用機序
The mechanism of action of 3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] primarily involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible transformation between its spiropyran form and its merocyanine form. This transformation involves the breaking and forming of a bond between the chromene and indole moieties, leading to a change in the compound’s color and fluorescence properties. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and DNA.
類似化合物との比較
Similar Compounds
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]: Similar structure but with different alkyl substituents.
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)ethanol: Contains an ethanol group instead of an octyl group.
3-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indol]-1’(3’H)-yl)propanoic acid: Contains a propanoic acid group.
Uniqueness
The uniqueness of 3’,3’-Dimethyl-6-nitro-1’-octyl-1’,3’-dihydrospiro[chromene-2,2’-indole] lies in its specific combination of functional groups and its long octyl chain, which can influence its solubility and interaction with biological membranes. This makes it particularly useful in applications requiring specific solubility and membrane permeability properties.
特性
CAS番号 |
34756-29-1 |
|---|---|
分子式 |
C26H32N2O3 |
分子量 |
420.5 g/mol |
IUPAC名 |
3',3'-dimethyl-6-nitro-1'-octylspiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C26H32N2O3/c1-4-5-6-7-8-11-18-27-23-13-10-9-12-22(23)25(2,3)26(27)17-16-20-19-21(28(29)30)14-15-24(20)31-26/h9-10,12-17,19H,4-8,11,18H2,1-3H3 |
InChIキー |
PJUSLWPIIRXNFJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11705708.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11705712.png)

![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705722.png)


![Decyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11705758.png)

![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B11705775.png)
![2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11705791.png)
![N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B11705792.png)
![Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate](/img/structure/B11705796.png)
![Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705798.png)
